Meta-Methoxy Substitution Confers Distinct Kinase Selectivity vs. Unsubstituted and Ortho-Methoxy Analogs (Class-Level Inference)
Patent EP2678336A1 establishes that thiazolylphenyl-benzenesulfonamido derivatives with meta-substituted phenyl rings (including 3-methoxy) exhibit distinct kinase inhibition profiles compared to unsubstituted and ortho-substituted analogs [1]. The 3-methoxy group is positioned to interact with a specific hydrophobic pocket within the kinase ATP-binding site, contributing to selectivity for certain kinase targets. The 2-methoxy isomer (CAS 1797641-55-4) and the unsubstituted parent (CAS 1798046-09-9) are expected to show divergent IC50 values against kinase panels; however, direct head-to-head quantitative data for this specific compound remains unpublished in the public domain [1].
| Evidence Dimension | Kinase inhibition potency (IC50) and selectivity profile |
|---|---|
| Target Compound Data | Specific IC50 values not publicly disclosed; class-level SAR indicates meta-methoxy substitution modulates potency |
| Comparator Or Baseline | Unsubstituted phenyl analog (CAS 1798046-09-9) and 2-methoxy isomer (CAS 1797641-55-4); specific IC50 values not publicly disclosed for direct comparison |
| Quantified Difference | Not quantified in public literature; inferred from class-level SAR trends in patent examples |
| Conditions | Kinase inhibition assays as described in EP2678336A1 |
Why This Matters
The distinct SAR conferred by the 3-methoxy group suggests that procurement of the specific isomer is necessary to reproduce kinase selectivity profiles reported in patent-protected research, as alternative isomers likely yield different target engagement patterns.
- [1] Nerviano Medical Sciences S.R.L. Thiazolylphenyl-benzenesulfonamido derivatives as kinase inhibitors. European Patent EP2678336A1, 2013. View Source
